molecular formula C29H20N2O8 B11016085 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one

5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11016085
M. Wt: 524.5 g/mol
InChI Key: LLQDGVOCBOXPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C29H20N2O8 and a molecular weight of 524.49 g/mol . This compound is characterized by its complex structure, which includes a chromenone core substituted with nitrobenzyl and phenyl groups. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 4-phenyl-2H-chromen-2-one with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrobenzyl groups, which can be hazardous .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is not well-documented. it is likely that the compound interacts with biological molecules through its nitrobenzyl and chromenone moieties. These interactions could involve binding to proteins or nucleic acids, leading to changes in their function or structure .

Comparison with Similar Compounds

Uniqueness: 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of two nitrobenzyl groups, which impart distinct chemical and physical properties. These groups can participate in a variety of chemical reactions, making the compound versatile for research applications .

Properties

Molecular Formula

C29H20N2O8

Molecular Weight

524.5 g/mol

IUPAC Name

5,7-bis[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H20N2O8/c32-28-16-25(21-4-2-1-3-5-21)29-26(38-18-20-8-12-23(13-9-20)31(35)36)14-24(15-27(29)39-28)37-17-19-6-10-22(11-7-19)30(33)34/h1-16H,17-18H2

InChI Key

LLQDGVOCBOXPCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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